

# VLX600: A Novel Therapeutic Approach in Refractory Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | VLX600   |           |
| Cat. No.:            | B1683838 | Get Quote |

A comparative analysis of the iron chelator **VLX600**, its clinical trial results, and its potential in combination with standard chemotherapy regimens offers a glimpse into a novel strategy for targeting metabolically stressed cancer cells.

Developed to exploit the metabolic vulnerabilities of cancer cells in poorly vascularized tumor regions, **VLX600** is a novel small molecule that functions as an iron chelator, leading to the inhibition of mitochondrial respiration and a subsequent bioenergetic catastrophe in tumor cells. [1][2] A Phase I clinical trial has provided initial safety and tolerability data for **VLX600** in patients with advanced solid tumors, paving the way for further investigation into its therapeutic potential, particularly in combination with established chemotherapy agents. This guide provides a comprehensive comparison of **VLX600** with standard-of-care treatments for refractory metastatic colorectal cancer, supported by available clinical and preclinical data.

#### VLX600 Phase I Clinical Trial (NCT02222363)

A multicenter, open-label, dose-escalation Phase I study was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of **VLX600** in patients with refractory advanced solid tumors.[1][3][4]

## **Patient Population and Dosing**

The trial enrolled 19 patients with various advanced solid tumors who had failed prior standard therapies.[1][5] **VLX600** was administered intravenously on days 1, 8, and 15 of a 28-day cycle, with dose escalation starting from 10 mg.[3]



#### **Safety and Tolerability**

The study concluded that **VLX600** was reasonably well-tolerated.[1] No MTD was identified due to the early termination of the study because of slow recruitment.[1] The most frequently reported drug-related adverse events are summarized in the table below.

| Adverse Event                 | Grade 1-2 | Grade 3 | Grade 4 |
|-------------------------------|-----------|---------|---------|
| Fatigue                       | 5 (29%)   | 1 (6%)  | 0       |
| Nausea                        | 5 (29%)   | 0       | 0       |
| Anemia                        | 2 (12%)   | 2 (12%) | 0       |
| Decreased appetite            | 4 (24%)   | 0       | 0       |
| Constipation                  | 3 (18%)   | 0       | 0       |
| Vomiting                      | 3 (18%)   | 0       | 0       |
| Alkaline phosphatase increase | 2 (12%)   | 1 (6%)  | 0       |
| Pulmonary Embolism            | 0         | 1 (6%)  | 0       |

Table 1: Drug-Related

Adverse Events in the

VLX600 Phase I Trial

(n=17). Data sourced

from Mody et al.,

Invest New Drugs,

2019.[5]

### **Preliminary Efficacy**

No objective responses were observed in the trial. However, six out of 16 evaluable patients (38%) achieved stable disease as their best response.[5] Formal efficacy and survival analyses were not performed.[1]



## Comparison with Standard-of-Care in Refractory Metastatic Colorectal Cancer

Patients with refractory metastatic colorectal cancer (mCRC) have limited treatment options after progressing on initial therapies. Standard-of-care often involves combination chemotherapy regimens. Below is a comparison of the preliminary findings for **VLX600** with the established efficacy of FOLFOXIRI, a common salvage therapy.

| Treatment<br>Regimen           | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS)   | Key Grade 3/4<br>Toxicities                                                                         |
|--------------------------------|-------------------------------------|--------------------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------|
| VLX600 (Phase<br>I)            | 0%                                  | Not Assessed                                     | Not Assessed                      | Fatigue (6%), Anemia (12%), Pulmonary Embolism (6%) [5]                                             |
| FOLFOXIRI<br>(TRIBE Study)     | 65%                                 | 12.1 months                                      | 31.0 months                       | Neutropenia<br>(50%), Diarrhea<br>(19%), Stomatitis<br>(9%)[6][7]                                   |
| FOLFOXIRI<br>(Real-world data) | 63.7%                               | 12.8 months                                      | 27.9 months                       | Neutropenia<br>(51%), Febrile<br>Neutropenia<br>(10%)[8]                                            |
| Modified<br>FOLFOXIRI          | 79.4%                               | 13.4 months                                      | 24-month<br>survival rate:<br>76% | Granulocytopeni<br>a (48.9% - Grade<br>1/2), Hepatic<br>toxicity (52.5% -<br>mainly Grade 1)<br>[9] |

Table 2: Comparison of **VLX600** Preliminary Efficacy with FOLFOXIRI in Metastatic Colorectal Cancer.



#### **Preclinical Synergy with Chemotherapy**

Preclinical studies have suggested that **VLX600** may act synergistically with standard chemotherapeutic agents used in colorectal cancer, such as irinotecan and oxaliplatin. This synergistic effect is thought to arise from **VLX600**'s ability to induce metabolic stress within cancer cells, potentially rendering them more susceptible to the cytotoxic effects of chemotherapy. While the initial search did not yield specific quantitative data from in-vivo xenograft models, the concept of combining **VLX600** with these agents remains a promising area for future research.[10][11]

## Experimental Protocols VLX600 Phase I Clinical Trial Protocol (NCT02222363)

- Study Design: Open-label, multicenter, dose-escalation study.[3]
- Patient Population: Adults with histologically confirmed advanced solid tumors refractory to standard therapies.[4]
- Intervention: VLX600 administered as a 4-hour intravenous infusion on Days 1, 8, and 15 of each 28-day cycle. Dose escalation followed a standard "3+3" design.[3]
- Outcome Measures: Primary endpoints were the safety and tolerability of VLX600, and the
  determination of the MTD. Secondary endpoints included pharmacokinetics and preliminary
  evidence of anti-cancer efficacy based on RECIST 1.1 criteria.[5]

#### General Protocol for In Vivo Xenograft Synergy Studies

While a specific protocol for **VLX600** combination therapy in xenograft models was not found, a general methodology for such studies is as follows:

- Cell Line and Animal Model: Human colorectal cancer cell lines (e.g., HCT116, HT-29) are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).[12][13]
   [14]
- Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, VLX600 alone,



chemotherapy (irinotecan or oxaliplatin) alone, and the combination of **VLX600** and chemotherapy.[12]

- Treatment Administration: Drugs are administered according to a predefined schedule and dosage. Tumor volume and body weight are measured regularly.
- Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Statistical methods, such as the combination index (CI), are used to determine if the interaction between the drugs is synergistic, additive, or antagonistic.[15]

#### **Mechanism of Action and Signaling Pathways**

**VLX600** exerts its anticancer effects through a multi-faceted mechanism centered on the disruption of cellular iron metabolism and energy production.

#### Iron Chelation and Mitochondrial Respiration

As an iron chelator, **VLX600** depletes intracellular iron, a critical cofactor for the electron transport chain in mitochondria. This leads to the inhibition of mitochondrial respiration, resulting in a sharp decrease in ATP production and inducing a state of "bioenergetic catastrophe" within the cancer cell.[1][2]





Click to download full resolution via product page

mTORC1

**Inhibits** 

Autophagy

Promotes

Cell Growth &

Proliferation



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and effectiveness of FOLFOXIRI plus molecular target drug therapy for metastatic colorectal cancer: A multicenter retrospective study PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mayo.edu [mayo.edu]
- 5. A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jwatch.org [jwatch.org]
- 8. Efficacy and Toxicity of Folfoxiri for Patients with Metastatic Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Modified FOLFOXIRI+α in the Treatment of Advanced and Recurrent Colorectal Cancer: A Single-center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irinotecan plus oxaliplatin: a promising combination for advanced colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Searching Synergistic Dose Combinations for Anticancer Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [VLX600: A Novel Therapeutic Approach in Refractory Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683838#vlx600-clinical-trial-results-and-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com